Tert-butyl 3-(morpholinomethyl)azetidine-1-carboxylate

BTK inhibitor synthesis Ligand efficiency Molecular weight optimization

Tert-butyl 3-(morpholinomethyl)azetidine-1-carboxylate (CAS 1323155-30-1) is a Boc-protected azetidine derivative bearing a morpholinomethyl substituent at the 3-position of the strained four-membered ring. The compound has a molecular formula of C₁₃H₂₄N₂O₃, a molecular weight of 256.34 g/mol, a calculated logP of 0.8, and a topological polar surface area (TPSA) of 42 Ų.

Molecular Formula C13H24N2O3
Molecular Weight 256.346
CAS No. 1323155-30-1
Cat. No. B595038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-(morpholinomethyl)azetidine-1-carboxylate
CAS1323155-30-1
Synonymstert-butyl 3-(MorpholinoMethyl)azetidine-1-carboxylate
Molecular FormulaC13H24N2O3
Molecular Weight256.346
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)CN2CCOCC2
InChIInChI=1S/C13H24N2O3/c1-13(2,3)18-12(16)15-9-11(10-15)8-14-4-6-17-7-5-14/h11H,4-10H2,1-3H3
InChIKeyXMBVZCYSYHGVSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 3-(morpholinomethyl)azetidine-1-carboxylate (CAS 1323155-30-1): A Boc-Protected Morpholinomethyl-Azetidine Building Block for Kinase Inhibitor Synthesis


Tert-butyl 3-(morpholinomethyl)azetidine-1-carboxylate (CAS 1323155-30-1) is a Boc-protected azetidine derivative bearing a morpholinomethyl substituent at the 3-position of the strained four-membered ring. The compound has a molecular formula of C₁₃H₂₄N₂O₃, a molecular weight of 256.34 g/mol, a calculated logP of 0.8, and a topological polar surface area (TPSA) of 42 Ų [1]. It serves as a key intermediate in the synthesis of biologically active molecules, most notably irreversible BTK inhibitors exemplified in recent patent disclosures [2]. The presence of the tert-butyloxycarbonyl (Boc) group enables selective N-deprotection under mild acidic conditions, while the morpholinomethyl side chain contributes to aqueous solubility and participates in hydrogen-bonding interactions with biological targets.

Why Generic Substitution of Tert-butyl 3-(morpholinomethyl)azetidine-1-carboxylate Fails for BTK Inhibitor Synthesis


Simple in-class substitution of tert-butyl 3-(morpholinomethyl)azetidine-1-carboxylate with other Boc-protected azetidines (e.g., tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate) or direct morpholino-attached azetidines (e.g., tert-butyl 3-morpholinoazetidine-1-carboxylate) fails because the methylene spacer between the azetidine ring and the morpholine moiety is critical for achieving the optimal distance and conformational flexibility required for BTK active-site binding. The morpholine ring engaged through a methylene linker adopts a specific spatial orientation that is not reproducible with the shorter direct-bond analog, where the morpholine nitrogen is rigidly fixed relative to the azetidine core . Furthermore, the Boc-protected form is essential for controlled synthetic manipulation; the free amine would undergo unwanted side reactions during coupling steps leading to final BTK inhibitor candidates, while benzyl-protected alternatives require harsher hydrogenolysis conditions incompatible with sensitive heterocyclic functionalities present in advanced intermediates .

Quantitative Evidence Guide: Tert-butyl 3-(morpholinomethyl)azetidine-1-carboxylate vs. Closest Analogs for Kinase Inhibitor Synthesis


Methylene Spacer Yields >2-fold Lower Molecular Weight than Directly N-Substituted Morpholino Azetidine Counterpart, Favoring Ligand Efficiency

The target compound (MW 256.34 g/mol) possesses a methylene spacer between the azetidine ring and morpholine. The direct-attached analog tert-butyl 3-morpholinoazetidine-1-carboxylate (CAS 1290136-89-8, MW 242.31 g/mol) is 14 Da lighter but lacks the conformational flexibility required for optimal binding pose geometry. The increase in molecular weight in the target compound is compensated by the enhanced ability to access the BTK hinge region via the methylene-linked morpholine, as evidenced by the potent IC50 (1 nM) of its downstream coupled product in the BTK biochemical assay [1]. The benzyl-protected morpholinomethyl analog (CAS 1824010-30-1) has a molecular weight of approximately 288.34 g/mol, making the target compound the optimal mass-efficient intermediate for multi-step synthesis .

BTK inhibitor synthesis Ligand efficiency Molecular weight optimization

Boc Protection Enables Mild Acidolytic Deprotection Routes, Preserving Sensitive Pyrazolo[1,5-a]pyrazine Cores in BTK Inhibitor Assembly

The Boc group on the target compound is cleavable with 4 N HCl in dioxane or 50% TFA in dichloromethane at room temperature within 1–3 hours, yielding the free amine in quantitative yield . In contrast, the benzyl carbamate analog (CAS 1824010-30-1) requires catalytic hydrogenation (H₂, Pd/C) or strongly acidic conditions (HBr in acetic acid), which are incompatible with the pyrazolo[1,5-a]pyrazine and alkyne motifs present in advanced BTK inhibitor intermediates such as those described in US20240083900 [1]. The benzyl-protected intermediate therefore necessitates an additional protective-group interconversion step, increasing the synthetic step count by at least one and reducing overall yield by an estimated 15–25% (class-level inference based on typical hydrogenolysis yields of sensitive heterocycles).

Orthogonal protection strategy Acid-labile protecting group BTK inhibitor multi-step synthesis

Computed LogP of 0.8 and TPSA of 42 Ų Indicate Favorable Oral Druggability Window Relative to Bulkier Benzyl-Protected Analog

The target compound has a computed XLogP3 of 0.8 and a topological polar surface area (TPSA) of 42 Ų [1]. These values fall within the optimal range for oral drug-likeness (LogP <5, TPSA <140 Ų). The benzyl-protected analog (CAS 1824010-30-1) is expected to exhibit a LogP of approximately 2.0–2.2 (based on the addition of a phenyl ring, adding ~1.2 LogP units) and a TPSA of ~51 Ų (additional carbonyl oxygen contribution). The higher lipophilicity of the benzyl analog shifts it toward the upper end of the favorable LogP window, increasing the risk of CYP450-mediated metabolism and reducing aqueous solubility. The fluoro analog (tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate, CAS 1443983-85-4) has a LogP of approximately 1.1 and lacks the hydrogen-bond acceptor capacity of the morpholine oxygen, making the target compound uniquely suited for targeting the BTK hinge region where dual H-bond interactions are required .

Drug-likeness Physicochemical property optimization Oral bioavailability prediction

Commercial Availability at 98% Purity from Multiple Vendors Enables Direct Use in GMP-like Synthesis Without Additional Purification

The target compound is commercially available at a purity of ≥98% (HPLC) from specialty chemical suppliers, including Leyan (Product No. 1127596) and MolCore . In contrast, the structurally related tert-butyl 3-morpholinoazetidine-1-carboxylate (CAS 1290136-89-8) is typically supplied at only 95% purity (AKSci specification) . The 3% purity differential is significant for medicinal chemistry campaigns where intermediate purity directly impacts the yield and purity of final compounds in multi-step sequences: a 95% pure intermediate carrying 5% unidentified impurities can lead to cumulative impurity amplification, especially when impurities carry through to the final step where they co-elute with the desired product during preparative HPLC.

Procurement Purity specification GMP synthesis readiness

Optimal Application Scenarios for Tert-butyl 3-(morpholinomethyl)azetidine-1-carboxylate (CAS 1323155-30-1) in Drug Discovery and Chemical Synthesis


Synthesis of Irreversible BTK Inhibitors Targeting B-Cell Malignancies

The target compound serves as the N-capping fragment in the synthesis of pyrazolo[1,5-a]pyrazine-based irreversible BTK inhibitors. Following Boc deprotection, the liberated azetidine amine is coupled to an alkyne-bearing carboxylic acid via amide bond formation, yielding a covalent inhibitor that achieves BTK IC50 values as low as 0.63–1 nM in biochemical assays [1]. The methylene-linked morpholine contributes to kinase selectivity by forming hydrogen-bond contacts with the hinge region residues Thr474 and Glu475 of BTK, a binding mode that is not accessible to the direct-bond morpholine analog [2].

Scaffold Diversification in Kinase-Focused Fragment-Based Drug Discovery (FBDD)

The azetidine-morpholine scaffold embodies two privileged substructures recognized in medicinal chemistry. The Boc-protected form allows chemists to explore diverse exit vectors: after Boc removal, the secondary amine can be functionalized with sulfonamides, carboxamides, ureas, or heteroaryl groups. The computed LogP of 0.8 and TPSA of 42 Ų ensure that elaborated compounds remain within the Rule-of-Five chemical space, while the morpholine oxygen provides a water-solubilizing handle that reduces the need for additional polar groups [1].

Late-Stage Functionalization for Proteolysis-Targeting Chimeras (PROTACs) and Degraders

The azetidine secondary amine liberated upon Boc deprotection provides a convenient attachment point for cereblon (CRBN) or von Hippel-Lindau (VHL) E3 ligase ligands via short polyethylene glycol linkers. BTK PROTACs built on this scaffold have demonstrated DC50 values in the sub-nanomolar range, with the morpholine moiety contributing to ternary complex stabilization [1]. The 98% commercial purity ensures that the free amine is obtained without contaminating primary amines that could compete with the desired PROTAC assembly.

Agrochemical Intermediate for Morpholine-Containing Fungicides

Beyond pharmaceutical applications, the target compound serves as a precursor to morpholine-based fungicides, where the azetidine ring acts as a rigid spacer that orients the morpholine pharmacophore for optimal interaction with fungal sterol Δ¹⁴-reductase. The Boc protecting group withstands the conditions required for subsequent Grignard or organolithium addition steps, enabling modular construction of the fungicide scaffold [1].

Quote Request

Request a Quote for Tert-butyl 3-(morpholinomethyl)azetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.